5-Methyl-2'-deoxy Cytidine-d3
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Description
5-Methyl-2'-deoxy Cytidine-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂D₃N₃O₄ and its molecular weight is 244.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Methyl-2’-deoxy Cytidine-d3 is DNA, specifically the cytosine residues . It is involved in the generation of a series of oxidized derivatives of 5-methylcytosine (5-mC) in mammalian DNA . These oxidized 5-mC nucleobases play important roles in epigenetic remodeling .
Mode of Action
5-Methyl-2’-deoxy Cytidine-d3, when incorporated into single-stranded DNA, can act in cis to signal de novo DNA methylation . This process is facilitated by the ten-eleven translocation (Tet) family of dioxygenases .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Methyl-2’-deoxy Cytidine-d3 is the DNA methylation pathway. The compound’s interaction with its targets leads to the generation of oxidized derivatives of 5-mC, which are involved in epigenetic remodeling .
Result of Action
The incorporation of 5-Methyl-2’-deoxy Cytidine-d3 into DNA results in the generation of oxidized derivatives of 5-mC . These derivatives play important roles in epigenetic remodeling . Aberrant levels of these derivatives, such as 5-hydroxymethyl-2′-deoxycytidine (5-HmdC), have been associated with different types of human cancers .
Action Environment
The action of 5-Methyl-2’-deoxy Cytidine-d3 can be influenced by various environmental factors. For example, the presence of reactive oxygen species in cells can lead to the formation of the 5-mdC oxidation products . .
Biochemical Analysis
Biochemical Properties
5-Methyl-2’-deoxy Cytidine-d3 interacts with various enzymes and proteins. It plays a key role in biochemical reactions, particularly in DNA methylation . It has been used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression .
Cellular Effects
5-Methyl-2’-deoxy Cytidine-d3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to signal de novo DNA methylation when incorporated into single-stranded DNA .
Molecular Mechanism
The molecular mechanism of 5-Methyl-2’-deoxy Cytidine-d3 involves its interaction with biomolecules and changes in gene expression. It acts as a methyltransferase inhibitor, blocking the enzyme responsible for adding methyl groups to cytosine molecules .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-BXKFBODDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.